
4-(Trifluoromethyl)isoindoline
Übersicht
Beschreibung
4-(Trifluoromethyl)isoindoline (TFMI) is an organic compound belonging to the isoindoline family of molecules. It is an important building block for the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. This molecule has a wide range of applications and has been extensively studied for its synthetic and biological properties.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
4-(Trifluoromethyl)isoindoline: derivatives are explored for their potential in pharmaceutical synthesis. The trifluoromethyl group can significantly alter the biological activity of pharmaceutical compounds, making them more lipophilic and often improving metabolic stability. This compound can serve as a building block for synthesizing various bioactive molecules, including those with potential antiviral, anti-inflammatory, and anticancer properties .
Herbicides
The structural uniqueness of 4-(Trifluoromethyl)isoindoline lends itself to the development of novel herbicides. Its incorporation into herbicidal formulations can enhance the selectivity and potency against specific weed species, potentially leading to more effective and environmentally friendly agricultural practices .
Colorants and Dyes
Isoindoline derivatives are known for their vibrant hues and stability, which are essential qualities in colorants and dyes4-(Trifluoromethyl)isoindoline can be used to synthesize dyes with enhanced properties such as resistance to fading, chemical inertness, and a broader range of colors .
Polymer Additives
In the field of polymers, 4-(Trifluoromethyl)isoindoline can be utilized to create additives that improve the physical properties of materials. These include enhancing thermal stability, flame retardancy, and resistance to degradation, thereby extending the life and utility of various polymer products .
Organic Synthesis
As a versatile intermediate, 4-(Trifluoromethyl)isoindoline is valuable in organic synthesis. It can be used to introduce the trifluoromethyl group into complex molecules, which is a desirable modification in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Photochromic Materials
The unique structure of 4-(Trifluoromethyl)isoindoline makes it suitable for the development of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUADVOHGHQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599251 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)isoindoline | |
CAS RN |
1086395-63-2 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



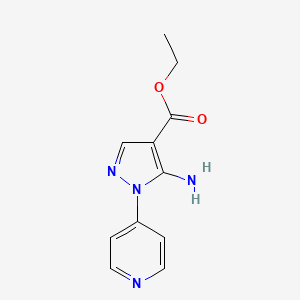


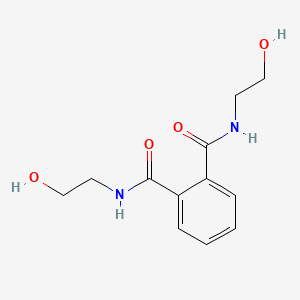
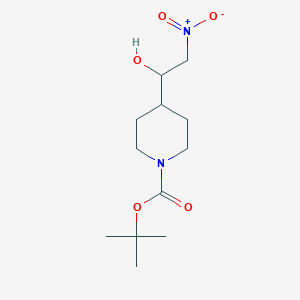



![N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride](/img/structure/B1602745.png)
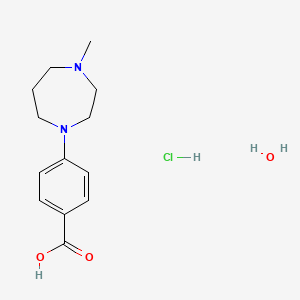

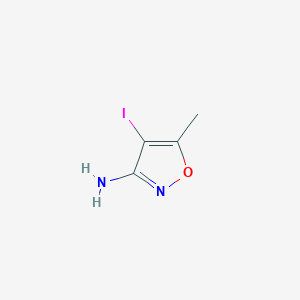
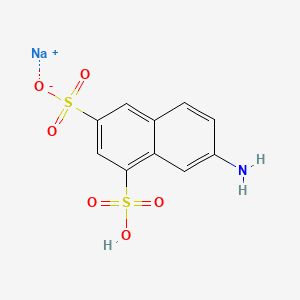
![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)